molecular formula C17H12F2N4O2 B2842172 1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008227-21-1

1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No. B2842172
CAS RN: 1008227-21-1
M. Wt: 342.306
InChI Key: BVDVCIWMIXSUJE-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains fluorobenzyl and fluorophenyl groups, which are aromatic rings with a fluorine atom attached.


Molecular Structure Analysis

1,2,3-Triazoles are planar and aromatic . The presence of fluorine atoms on the benzyl and phenyl rings could influence the compound’s electronic properties, as fluorine is highly electronegative.

Scientific Research Applications

Synthesis and Structural Analysis

Triazole derivatives, including those related to the compound , have been synthesized and characterized to understand their molecular structure and intermolecular interactions. For instance, studies have developed methods for synthesizing triazole derivatives and analyzing their structures using X-ray diffraction, highlighting the importance of such compounds in the field of crystal engineering and molecular design (Shukla et al., 2014). These analyses are crucial for exploring the potential of triazole derivatives in developing new materials and pharmaceuticals.

Biological Activities

Triazole derivatives have been explored for their potential biological activities, including antimicrobial, anticancer, and anti-protozoal effects. For example, certain triazole compounds have shown promising results as inhibitors against specific enzymes or pathogens, indicating their potential in therapeutic applications (Jiang & Hansen, 2011). These findings suggest that the compound , with its triazole core, could also have significant biological activity, warranting further research in this direction.

Antiproliferative and Antimicrobial Potential

Research on similar compounds has demonstrated their antiproliferative effects against various cancer cell lines, suggesting the potential of triazole derivatives in cancer research. Additionally, some derivatives have exhibited antimicrobial properties, indicating their application in combating infectious diseases (Kumar et al., 2013). These activities highlight the versatility of triazole compounds in medical and pharmaceutical research.

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, some 1,2,3-triazole derivatives have been studied for their antimicrobial, anticancer, and antiviral properties .

Future Directions

The study of 1,2,3-triazole derivatives is a vibrant field, with potential applications in medicinal chemistry, materials science, and other areas . This particular compound could be of interest for future research.

properties

IUPAC Name

5-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2/c18-11-3-1-10(2-4-11)9-22-15-14(20-21-22)16(24)23(17(15)25)13-7-5-12(19)6-8-13/h1-8,14-15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDVCIWMIXSUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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